molecular formula C11H17N3 B3406014 2-cyclopropyl-6-methyl-N-(propan-2-yl)pyrimidin-4-amine CAS No. 1870243-54-1

2-cyclopropyl-6-methyl-N-(propan-2-yl)pyrimidin-4-amine

Cat. No. B3406014
CAS RN: 1870243-54-1
M. Wt: 191.27
InChI Key: NLQFNAKYGMGVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidinamines are a class of compounds that have shown a wide range of pharmacological activities . They are often used in the design of privileged structures in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of pyrimidinamines can vary greatly depending on the substituents attached to the pyrimidine ring. The spatial configuration of the carbon atoms connected to the substituents plays an important role in the activity of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving “2-cyclopropyl-6-methyl-N-(propan-2-yl)pyrimidin-4-amine” are not available, pyrimidinamines can undergo a variety of chemical reactions. For example, they can be converted to carboxylic acid intermediates by reaction with hydrogen at room temperature .

Mechanism of Action

The mechanism of action of pyrimidinamines is often related to their ability to inhibit certain enzymes. For example, some pyrimidinamines are potent inhibitors of collagen prolyl-4-hydroxylase .

properties

IUPAC Name

2-cyclopropyl-6-methyl-N-propan-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-7(2)12-10-6-8(3)13-11(14-10)9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQFNAKYGMGVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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